1-Androsterone, chemically known as 1-androstene-3-one, is a synthetic prohormone that is converted in the body to testosterone and other anabolic hormones. It is structurally similar to naturally occurring hormones but is designed to enhance performance and muscle growth. Unlike its metabolites, such as androsterone, 1-androsterone is marketed primarily for its potential anabolic effects without the androgenic side effects commonly associated with anabolic steroids .
1-Androsterone undergoes various metabolic transformations in the body. Upon ingestion, it is converted into testosterone via enzymatic reactions involving hydroxysteroid dehydrogenases. The primary reactions include:
The synthesis of 1-androsterone typically involves chemical modifications of steroid precursors. Common methods include:
1-Androsterone is primarily marketed as a dietary supplement among athletes and bodybuilders aiming to enhance performance and muscle mass. Its applications include:
Despite these applications, the safety and efficacy of 1-androsterone remain subjects of ongoing research.
Research on the interactions of 1-androsterone with other compounds indicates that it may affect hormone levels when combined with testosterone or other anabolic agents. Caution is advised as concurrent use may amplify side effects such as liver toxicity or hormonal imbalances .
Additionally, there are concerns regarding potential interactions with medications that affect liver enzymes involved in steroid metabolism, which could alter the pharmacokinetics of both substances involved .
Several compounds share structural similarities with 1-androsterone, each exhibiting unique properties:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Androstenedione | Yes | Precursor for testosterone | Directly converted to testosterone |
Epiandrosterone | Yes | Anabolic effects | Less potent than testosterone |
Androsterone | Yes | Weak androgen | Metabolite of testosterone |
Dehydroepiandrosterone | Yes | Hormonal balance | Precursor for both estrogen and testosterone |
4-Androstenedione | Yes | Muscle growth | Often used in supplements |
While all these compounds are related through their steroidal structure, 1-androsterone's unique position as a prohormone distinguishes it from others by being specifically designed for enhanced anabolic activity without significant androgenic effects .
1-Androsterone possesses the molecular formula C₁₉H₂₈O₂, distinguishing it from its saturated analog androsterone through the presence of two fewer hydrogen atoms [1] [12]. The compound exhibits a molecular weight of 288.4244 grams per mole, which is approximately 2 grams per mole lower than androsterone due to its unsaturated nature [1] [7] [12]. This reduced molecular weight directly results from the presence of a double bond within the steroid backbone, specifically located between carbon atoms 1 and 2 [1] [4].
Property | Value | Reference Compound (Androsterone) |
---|---|---|
Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |
Molecular Weight | 288.4244 g/mol | 290.4403 g/mol |
Hydrogen Deficiency | 2 H atoms fewer | Saturated |
1-Androsterone exhibits the fundamental tetracyclic structure characteristic of androstane steroids, featuring a cyclopentanoperhydrophenanthrene ring system [1] [2]. The compound is systematically named as 3β-hydroxy-5α-androst-1-en-17-one, which precisely describes its structural features [4] [23]. The steroid backbone consists of four fused rings designated as rings A, B, C, and D, following standard steroid nomenclature conventions [19] [24].
The A ring contains the distinguishing structural feature of 1-Androsterone: a double bond located between carbon atoms 1 and 2 [31] [33]. This unsaturation differentiates the compound from fully saturated androstane derivatives and significantly influences its chemical and biological properties [30] [31]. The B and C rings maintain the typical cyclohexane configuration found in androstane steroids, while the D ring adopts a cyclopentanone structure due to the presence of the C17 ketone functional group [1] [24].
Ring junctions throughout the molecule follow the trans configuration pattern typical of natural steroids [19] [24]. The A/B ring junction displays trans stereochemistry, as does the B/C junction, while the C/D junction maintains the characteristic trans arrangement found in androstane compounds [19]. These trans ring junctions contribute to the rigid, chair-like conformations of the cyclohexane rings and the overall three-dimensional structure of the molecule [24].
The compound features two methyl groups positioned at carbon atoms 10 and 13, both oriented in the β (beta) configuration [1] [12]. These angular methyl groups represent structural hallmarks of the androstane skeleton and play crucial roles in determining the overall molecular shape and receptor binding characteristics [24].
1-Androsterone contains seven defined stereochemical centers, each contributing to the absolute configuration that determines the compound's biological activity [12]. The stereochemistry follows the R/S designation system, with specific configurations at positions C3 (R), C5 (S), C8 (R), C9 (S), C10 (R), C13 (S), and C14 (S) [1] [12].
Position | Stereochemistry | Configuration | Functional Group |
---|---|---|---|
C3 | R | β | Hydroxyl group |
C5 | S | α | Hydrogen |
C8 | R | β | Hydrogen |
C9 | S | α | Hydrogen |
C10 | R | β | Methyl group |
C13 | S | β | Methyl group |
C14 | S | α | Hydrogen |
The hydroxyl group at position C3 adopts the β (beta) orientation, projecting above the plane of the steroid backbone when viewed in standard steroid projection [1] [23]. This β-hydroxyl configuration represents a crucial structural feature that influences both the compound's chemical reactivity and its biological interactions [21] [23]. The 5α configuration indicates that the hydrogen atom at C5 projects below the molecular plane, resulting in the characteristic trans A/B ring junction [19].
The absolute stereochemistry of 1-Androsterone has been definitively established through various analytical techniques and corresponds to the natural configuration found in biologically active androstane derivatives [12] [19]. The compound exhibits optical activity as a consequence of its multiple chiral centers, though specific optical rotation values have not been extensively documented in the literature [12] [18].
The complete IUPAC name for 1-Androsterone is (3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one [1] [7]. This systematic nomenclature precisely defines the stereochemical configuration at each chiral center and describes the degree of saturation within the polycyclic framework [1].
The systematic name 3β-hydroxy-5α-androst-1-en-17-one provides a more concise description using standard steroid nomenclature conventions [4] [23]. This naming system immediately conveys the presence of the β-hydroxyl group at position 3, the α-configuration at position 5, the location of the double bond between carbons 1 and 2, and the ketone functionality at position 17 [23].
Alternative systematic names documented in chemical databases include:
Common names frequently encountered in scientific literature include 1-Androsterone, 1-Andro, 1-dehydroepiandrosterone, 1-DHEA, and δ¹-epiandrosterone [2] [7] [23]. These common names reflect the compound's relationship to other well-known steroid hormones and its classification as a prohormone derivative [2] [22].
The International Chemical Identifier (InChI) for 1-Androsterone is InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 [1]. This identifier provides a standardized, machine-readable representation of the molecular structure that includes complete stereochemical information [1].
The corresponding InChI Key, DYMROBVXGSLPAY-LUJOEAJASA-N, serves as a shortened, hashed version of the full InChI string that facilitates database searches and chemical information retrieval [1] [4]. This 27-character identifier uniquely represents the compound's structure and stereochemistry in a format suitable for computational applications [1].
The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Androsterone is C[C@]12CC[C@H]3C@HCC[C@@H]4[C@@]3(C=CC@@HO)C [1] [4] [12]. This notation efficiently encodes the molecular connectivity and stereochemistry using a linear text string that can be readily processed by chemical software applications [1] [12].
Identifier Type | Value |
---|---|
InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key | DYMROBVXGSLPAY-LUJOEAJASA-N |
SMILES | C[C@]12CC[C@H]3C@HCC[C@@H]4[C@@]3(C=CC@@HO)C |
These standardized chemical identifiers enable precise communication of structural information across different chemical databases and software platforms [1] [4]. The stereochemical descriptors embedded within these identifiers ensure unambiguous identification of the specific stereoisomer of interest [12].
1-Androsterone typically appears as a crystalline solid under standard laboratory conditions, consistent with the physical appearance of related steroid compounds [18]. The compound exhibits limited aqueous solubility, characteristic of steroid hormones, while demonstrating enhanced solubility in organic solvents [18].
Solubility data indicates that 1-Androsterone dissolves in polar organic solvents such as ethanol, methanol, and acetonitrile at concentrations of approximately 1 milligram per milliliter [18]. This solubility profile facilitates analytical procedures and synthetic manipulations commonly employed in steroid chemistry [18].
Physical Property | Value | Notes |
---|---|---|
Appearance | Crystalline solid | Typical steroid morphology |
Water Solubility | Limited | Characteristic of steroid hormones |
Ethanol Solubility | ~1 mg/ml | Suitable for analytical work |
Methanol Solubility | ~1 mg/ml | Alternative polar solvent |
Acetonitrile Solubility | ~1 mg/ml | Chromatographic applications |
Optical Activity | Optically active | Multiple chiral centers |
The compound exhibits optical activity due to its multiple stereochemical centers, though specific optical rotation values have not been extensively documented in readily available literature [12] [18]. This optical activity represents a fundamental property arising from the asymmetric carbon atoms within the steroid framework [12].
Melting point data for 1-Androsterone has not been comprehensively reported in the scientific literature, though related androstane derivatives typically exhibit melting points in the range of 180-200°C [11] [16]. The compound's thermal properties would be expected to differ slightly from those of androsterone due to the presence of the C1-C2 double bond [31].
1-Androsterone undergoes various chemical transformations characteristic of steroid compounds, with the C1-C2 double bond providing an additional site of reactivity compared to saturated analogs . The compound serves as a substrate for oxidation reactions, particularly conversion to 1-androstenedione through oxidation of the C3 hydroxyl group .
Reduction reactions represent another important class of transformations, with 1-Androsterone capable of conversion to 1-testosterone through enzymatic or chemical reduction of the C17 ketone [21]. This reduction pathway underlies the compound's classification as a prohormone, as 1-testosterone exhibits enhanced androgenic activity compared to the parent compound [21] [22].
The hydroxyl group at position C3 participates in typical alcohol reactions, including esterification, etherification, and oxidation to the corresponding ketone . The β-orientation of this hydroxyl group influences its reactivity profile and accessibility to various reagents [17].
Reaction Type | Product | Reagents |
---|---|---|
Oxidation | 1-Androstenedione | Chromium trioxide, Potassium permanganate |
Reduction | 1-Testosterone | Lithium aluminum hydride, Sodium borohydride |
Esterification | 3β-Ester derivatives | Carboxylic acids, Acid chlorides |
The C1-C2 double bond provides a site for addition reactions, including hydrogenation to yield androsterone and various functionalization reactions that can introduce additional substituents [32]. The electron-rich nature of this alkene makes it susceptible to electrophilic addition reactions under appropriate conditions [32].
Enzymatic transformations play crucial roles in the biological metabolism of 1-Androsterone, with specific enzyme systems catalyzing its conversion to more potent androgenic metabolites [21] [22]. These biotransformation pathways involve multi-step processes that ultimately lead to the formation of active hormonal species [21].
The structural relationship between 1-Androsterone and androsterone centers on the presence of a C1-C2 double bond in the former compound, while androsterone remains fully saturated throughout its ring system [15] [31]. This single structural modification results in significant differences in molecular properties and biological activities [31].
Androsterone, with the molecular formula C₁₉H₃₀O₂ and molecular weight of 290.4 grams per mole, contains two additional hydrogen atoms compared to 1-Androsterone [3] [15]. The saturated nature of androsterone eliminates the C1-C2 double bond present in 1-Androsterone, resulting in a fully saturated A ring [15] [16].
Structural Feature | 1-Androsterone | Androsterone |
---|---|---|
A Ring | Unsaturated (C1-C2 double bond) | Saturated |
Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |
Molecular Weight | 288.4 g/mol | 290.4 g/mol |
Hydroxyl Orientation | 3β (beta) | 3α (alpha) |
Double Bond Equivalent | 5 | 4 |
The hydroxyl group orientations differ between the two compounds, with 1-Androsterone featuring a 3β-hydroxyl group while androsterone contains a 3α-hydroxyl group [15] [17]. This stereochemical difference significantly influences the compounds' binding affinities for various biological receptors and their metabolic pathways [15] [17].
Androsterone functions as an endogenous steroid hormone and metabolite of testosterone, exhibiting weak androgenic activity approximately one-seventh that of testosterone [15]. In contrast, 1-Androsterone serves primarily as a prohormone that undergoes metabolic conversion to more potent androgenic compounds such as 1-testosterone [22] [23].
The presence of the C1-C2 double bond in 1-Androsterone creates a degree of unsaturation that affects the compound's chemical reactivity, metabolic stability, and biological activity profile [31] [33]. This structural modification prevents certain metabolic transformations available to androsterone while enabling alternative biochemical pathways [22] [31].